molecular formula C9H7IN2O2 B1456958 Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1009378-93-1

Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B1456958
CAS No.: 1009378-93-1
M. Wt: 302.07 g/mol
InChI Key: HSKJTLBZTWHLIR-UHFFFAOYSA-N
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Description

Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic organic compound with the molecular formula C10H7IN2O2. It features an imidazo[1,2-a]pyridine ring with a methyl ester and an iodine atom attached to specific positions of the ring.

Scientific Research Applications

Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate has several scientific research applications, including:

Safety and Hazards

The compound has been classified with the hazard statements H302, H312, H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate” and similar compounds could have potential applications in the development of new drugs for treating these conditions.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKJTLBZTWHLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(N2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726930
Record name Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009378-93-1
Record name Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

NIS (1.5 eq, 1.06 mmol, 238 mg) was added in one portion to a stirred solution of imidazo[1,2-a]pyridine-7-carboxylic acid methyl ester (0.705 mmol, 124 mg) in acetonitrile (3 mL). The resulting mixture was stirred overnight. The resulting precipitate was filtered and washed with ethyl acetate. Drying in vacuo at room temperature afforded 3-iodo-imidazo[1,2-a]pyridine-7-carboxylic acid methyl ester in 88% yield. m/z (M+H)=303.1.
Name
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238 mg
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reactant
Reaction Step One
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124 mg
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reactant
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Quantity
3 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of Methyl imidazo[1,2-a]pyridine-7-carboxylate (3.8 g, 21.6 mmol, 1.0 equiv) in DMF (20 ml) was added N-iodosuccinimide (5.8 g, 26 mmol, 1.2 equiv) and the resulting mixture was stirred for 2 h at room temperature. The brown slurry was diluted with water, 10% w/v sodium thiosulfate and sodium carbonate (1M) and the resulting white solid was removed by filtration, washed with ether and dried to afford 4.7 g of product. MS: [M+H]+ 303; 1H NMR (400 MHz, Me-d3-OD): 8.44 (1H, d), 8.25 (1H, s), 7.88 (1H, s), 7.61 (1H, dd), 3.95 (3H, s).
Quantity
3.8 g
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reactant
Reaction Step One
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5.8 g
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reactant
Reaction Step One
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Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
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Synthesis routes and methods III

Procedure details

To a solution of methyl imidazo[1,2-a]pyridine-7-carboxylate (1 g, 5.68 mmol) in DMF (30 ml) was added N-iodosuccinimide (1.53 g, 1.2 equiv) and the resulting mixture was stirred for 2 h at room temperature. The thin brown slurry was diluted with water, 10% w/v sodium thiosulfate and sodium carbonate (1M) and extracted with CH2Cl2. The aqueous was further extracted with CH2Cl2. The combined organic phases were washed with brine (280 ml), dried (MgSO4) and concentrated in vacuo to give a brown residue. The residue was triturated with ether, filtered and the solid was washed ether (2×50 ml) and dried on the filter to give the product as a white solid (0.81 g). 1H NMR (400 MHz, Me-d3-OD): 8.44 (1H, d), 8.25 (1H, s), 7.88 (1H, s), 7.61 (1H, dd), 3.95 (3H, s). MS: [M+H]+ 303.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
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Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate

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